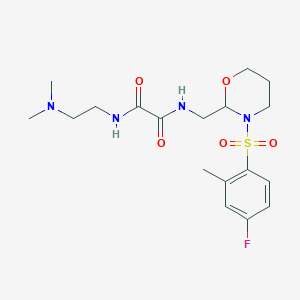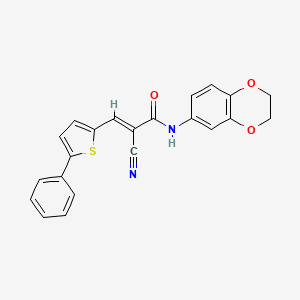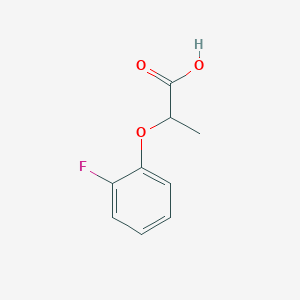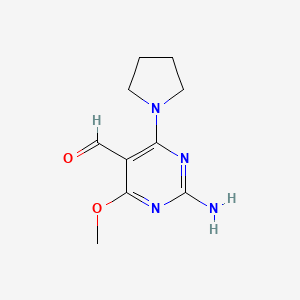
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP belongs to the class of sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide acts as a selective antagonist of the mGluR1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. The mGluR1 receptor is involved in the regulation of various physiological processes such as synaptic plasticity, learning, and memory. By inhibiting the activation of the mGluR1 receptor, 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been found to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been found to have potential applications in the treatment of pain, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective antagonist of the mGluR1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been found to have neuroprotective effects in animal models of neurological disorders, which makes it a potential therapeutic agent for these disorders. However, 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide also has a short half-life, which limits its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. Another direction is to study its potential applications in the treatment of pain, anxiety, and addiction. Further research is also needed to improve the synthesis method of 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide and to develop more effective formulations for its administration.
Synthesemethoden
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide can be synthesized by reacting 4-chloro-3-nitrobenzenesulfonamide with 2,4,4-trimethylpentan-2-ol in the presence of a base such as sodium hydroxide. The resulting product is then treated with butyl bromide to obtain 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. The synthesis of 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent antagonist of the metabotropic glutamate receptor 1 (mGluR1), a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease, Alzheimer's disease, and stroke. 3-Butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been found to have potential applications in the treatment of pain, anxiety, and addiction.
Eigenschaften
IUPAC Name |
3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO3S/c1-7-8-11-23-16-12-14(9-10-15(16)19)24(21,22)20-18(5,6)13-17(2,3)4/h9-10,12,20H,7-8,11,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWUOUXDPXSIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-4-chloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2470675.png)


![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)
![2-fluoro-N-(2-{6-[(3-morpholin-4-ylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide](/img/structure/B2470679.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide](/img/structure/B2470683.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)



![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2470693.png)